![molecular formula C12H13N3OS2 B12553013 Thiourea, N-[2-(4-hydroxyphenyl)ethyl]-N'-2-thiazolyl- CAS No. 149485-81-4](/img/structure/B12553013.png)
Thiourea, N-[2-(4-hydroxyphenyl)ethyl]-N'-2-thiazolyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thiourea, N-[2-(4-hydroxyphenyl)ethyl]-N’-2-thiazolyl- is an organosulfur compound that belongs to the class of thioureas Thioureas are known for their diverse biological and chemical properties, making them valuable in various fields such as organic synthesis, pharmaceuticals, and materials science
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Thiourea, N-[2-(4-hydroxyphenyl)ethyl]-N’-2-thiazolyl- typically involves the reaction of 2-thiazolylamine with 2-(4-hydroxyphenyl)ethyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then purified using recrystallization techniques to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of thiourea derivatives often involves the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of the production process.
化学反应分析
Types of Reactions
Thiourea, N-[2-(4-hydroxyphenyl)ethyl]-N’-2-thiazolyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols are used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted thiourea derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
Thiourea, N-[2-(4-hydroxyphenyl)ethyl]-N’-2-thiazolyl- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: The compound exhibits antibacterial, antioxidant, and anticancer properties, making it valuable in biological studies.
Medicine: Due to its biological activities, it is explored for potential therapeutic applications, including as an anticancer and anti-inflammatory agent.
Industry: The compound is used in the production of dyes, photographic films, and other materials.
作用机制
The mechanism of action of Thiourea, N-[2-(4-hydroxyphenyl)ethyl]-N’-2-thiazolyl- involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes, such as acetylcholinesterase and glucose-6-phosphatase, leading to its biological effects. Additionally, it can interact with cellular receptors and signaling pathways, contributing to its therapeutic potential.
相似化合物的比较
Similar Compounds
Thiourea: A simpler thiourea derivative with a similar structure but lacking the thiazolyl and hydroxyphenyl groups.
N-Phenylthiourea: Contains a phenyl group instead of the hydroxyphenyl and thiazolyl groups.
N,N’-Diethylthiourea: Features ethyl groups instead of the hydroxyphenyl and thiazolyl groups.
Uniqueness
Thiourea, N-[2-(4-hydroxyphenyl)ethyl]-N’-2-thiazolyl- is unique due to the presence of both the hydroxyphenyl and thiazolyl groups, which contribute to its distinct chemical and biological properties
属性
CAS 编号 |
149485-81-4 |
|---|---|
分子式 |
C12H13N3OS2 |
分子量 |
279.4 g/mol |
IUPAC 名称 |
1-[2-(4-hydroxyphenyl)ethyl]-3-(1,3-thiazol-2-yl)thiourea |
InChI |
InChI=1S/C12H13N3OS2/c16-10-3-1-9(2-4-10)5-6-13-11(17)15-12-14-7-8-18-12/h1-4,7-8,16H,5-6H2,(H2,13,14,15,17) |
InChI 键 |
UJKOTIRUWXKVLY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CCNC(=S)NC2=NC=CS2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(2R)-2-Hydroxy-5-(piperidin-2-yl)-3,4-dihydropyridin-1(2H)-yl]ethan-1-one](/img/structure/B12552933.png)
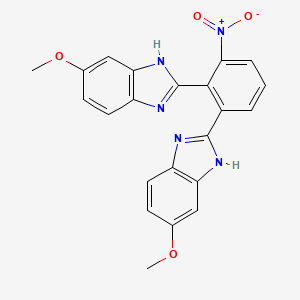
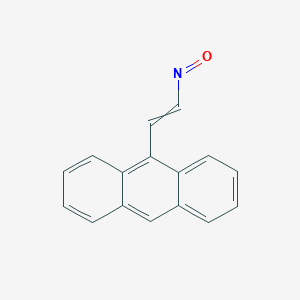
![5-Hydroxy-3-(3-methylbut-3-en-1-yl)-7-oxabicyclo[4.1.0]hept-3-en-2-one](/img/structure/B12552947.png)
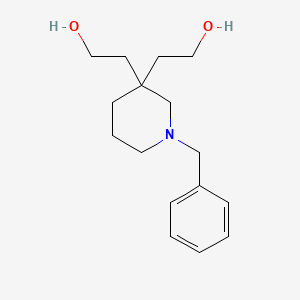
![1-Chloro-4-[chloro(diethoxy)methyl]benzene](/img/structure/B12552958.png)
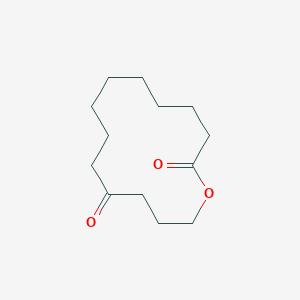
![1-[4-(3-Chloropropanoyl)phenyl]-2-phenylethane-1,2-dione](/img/structure/B12552970.png)
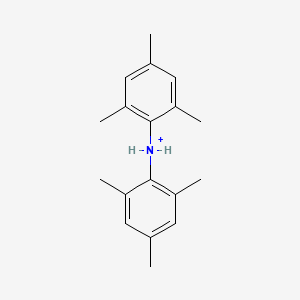
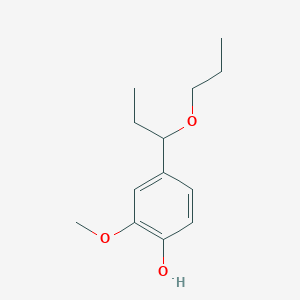

![4-{3-[4-(Hexyloxy)phenyl]-3-oxoprop-1-EN-1-YL}benzoic acid](/img/structure/B12553003.png)
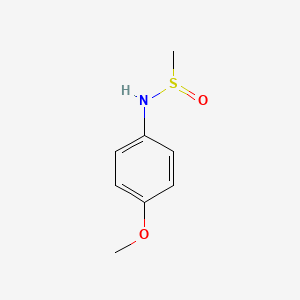
![6-Fluoro-2,3-bis[4-(phenylethynyl)phenyl]quinoxaline](/img/structure/B12553012.png)
